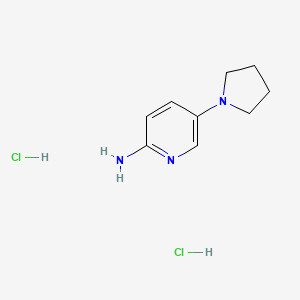
N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the main inhibitory neurotransmitter in the central nervous system, and its levels are regulated by GABA transaminase. Inhibition of this enzyme leads to increased levels of GABA, which can have a variety of effects on the brain and body.
Mécanisme D'action
N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide works by inhibiting the enzyme GABA transaminase, which converts GABA to succinic semialdehyde. This leads to increased levels of GABA in the brain, which can have a variety of effects on neuronal excitability and neurotransmitter release. GABA is the main inhibitory neurotransmitter in the brain, and its levels are critical for maintaining proper brain function.
Biochemical and Physiological Effects:
Increased levels of GABA in the brain can have a variety of effects on neuronal excitability and neurotransmitter release. GABA is involved in the regulation of sleep, anxiety, and mood, and its levels are critical for maintaining proper brain function. N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models, which may be due to its ability to increase GABA levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide is a potent and selective inhibitor of GABA transaminase, which makes it an ideal tool for studying the effects of increased GABA levels in the brain. However, its potency and selectivity may also make it difficult to use in certain experiments, as it may have off-target effects on other enzymes or neurotransmitter systems. Additionally, its effects may be difficult to interpret in vivo, as increased GABA levels can have a variety of effects on neuronal excitability and neurotransmitter release.
Orientations Futures
There are many potential future directions for research on N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide. One area of interest is its potential use as a treatment for addiction, as increased GABA levels have been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use as a treatment for epilepsy, as it has been shown to have anticonvulsant effects in animal models. Additionally, further studies are needed to better understand the effects of increased GABA levels on brain function, and to determine the potential risks and benefits of using N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide as a therapeutic agent.
Méthodes De Synthèse
N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of cyclohexanone with malononitrile to form a cyanoester intermediate, which is then reacted with cyclopropylamine to form the final product. The synthesis has been optimized to produce high yields of pure N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide.
Applications De Recherche Scientifique
N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide has been studied extensively for its potential use as a treatment for a variety of neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been studied as a potential treatment for addiction, as increased GABA levels have been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c19-11-17(8-2-1-3-9-17)20-14(23)10-22-15(24)18(12-4-5-12,13-6-7-13)21-16(22)25/h12-13H,1-10H2,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBIMIGLHLEXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2C(=O)C(NC2=O)(C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2741828.png)
![3,4-difluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2741829.png)

![3-allyl-2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2741832.png)



![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2741837.png)
![{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone](/img/structure/B2741838.png)